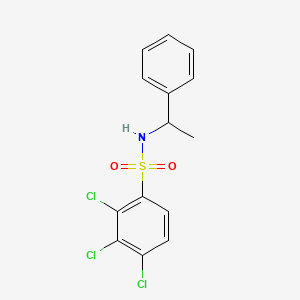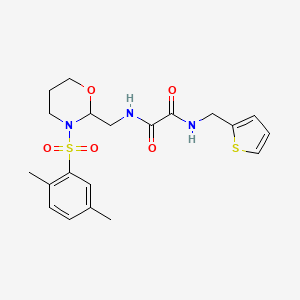![molecular formula C19H21N5O4 B2647140 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396783-52-0](/img/structure/B2647140.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is a type of 1-benzo[1,3]dioxol-5-yl-indole bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d][1,3]dioxol-5-yl group, a pyrazin-2-yl group, and a piperidin-4-yl group .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. The key reaction is a Pd-catalyzed C-N cross-coupling . This reaction is a type of carbon-nitrogen bond forming reaction, which is crucial in the synthesis of many organic compounds .科学的研究の応用
Molecular Interaction and Receptor Binding Analysis
The compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrates potent and selective antagonistic properties for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method revealed multiple distinct conformations with varying stability. The research suggests that the N1 aromatic ring moiety predominantly influences the steric binding interaction with the receptor. Additionally, the unique spatial orientation and electrostatic characteristics of certain conformers may play a crucial role in binding to the CB1 receptor, potentially contributing to antagonist activity or modulating between neutral antagonist and inverse agonist activities (Shim et al., 2002).
Structure-Activity Relationships
Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have been extensive. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including specific substituents on the pyrazole ring. The most potent compound in the series showed potential therapeutic capabilities to antagonize harmful side effects of cannabinoids and cannabimimetic agents, and its iodinated nature offers utility as a SPECT ligand for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).
Pharmacokinetic Modeling and Molecular Screening
Pharmacokinetic Modeling
The compound TBPT, a serotonin-4 receptor partial agonist, undergoes metabolism to form two metabolites with differing exposure levels in humans. A study utilized in vitro data and physiologically based pharmacokinetic modeling to project plasma metabolite/parent ratios for these metabolites. The approach highlighted the significance of one metabolite (M2) relative to another (M1), demonstrating its utility in determining the importance of potential circulating metabolites prior to first-time drug administration in humans (Obach et al., 2018).
Virtual Screening and Biological Studies
Virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds with the potential to inhibit breast MDA-MB-231 invasion, migration, and adhesion. The compounds also blocked angiogenesis and induced apoptosis. Pharmacokinetic assessments and in vivo studies in mice demonstrated the potential of these compounds, particularly IPR-69, as starting points for the development of treatments for metastasis (Wang et al., 2011).
将来の方向性
The compound shows promise in the field of anticancer research, and further studies are needed to fully understand its mechanism of action and potential therapeutic benefits . It may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18(19(26)23-14-1-2-15-16(9-14)28-12-27-15)22-10-13-3-7-24(8-4-13)17-11-20-5-6-21-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZJDZGJHPOPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2647057.png)

![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B2647061.png)

![methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2647065.png)
![(E)-N-[cyano(oxolan-3-yl)methyl]-3-(2-methoxyphenyl)but-2-enamide](/img/structure/B2647066.png)
![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)


![N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2647074.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2647075.png)

